molecular formula C19H19F2N5O3S B2620736 N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-14-3

N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2620736
CAS RN: 852171-14-3
M. Wt: 435.45
InChI Key: SSMSTBIVXDIKNU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19F2N5O3S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Imaging Applications

  • Radiosynthesis for PET Imaging : A study by Dollé et al. (2008) detailed the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) using PET. This process involves compounds with fluorine atoms allowing labeling with fluorine-18, indicating potential applications of similar fluorinated compounds in neuroimaging and diagnostic research (Dollé et al., 2008).

Pharmaceutical Research Applications

  • Synthesis of Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds with potential anti-inflammatory and analgesic activities. The study underscores the versatility of pyrimidine derivatives in developing new therapeutic agents with significant biological activities (Abu‐Hashem et al., 2020).

  • Development of A3 Adenosine Receptor Antagonists : Rossi et al. (2016) investigated enantiomeric pairs of compounds for their potential as A3 adenosine receptor antagonists, highlighting the role of chiral resolution in enhancing pharmacological profiles. Such studies illustrate the application of pyrimidine derivatives in targeting specific receptors to modulate biological responses (Rossi et al., 2016).

Antimicrobial Research Applications

  • Antimicrobial Activity Studies : Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating antimicrobial activity. This underscores the potential of structurally similar compounds in antimicrobial research, addressing the need for new agents to combat resistant microbial strains (Hossan et al., 2012).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : The exploration of novel synthetic routes for creating heterocyclic compounds, as seen in the work by Abbas et al. (2006), indicates the ongoing interest in expanding the toolkit for synthesizing complex molecules with potential biological applications (Abbas et al., 2006).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O3S/c1-4-5-13-23-16-15(18(28)26(3)19(29)25(16)2)17(24-13)30-9-14(27)22-12-7-6-10(20)8-11(12)21/h6-8H,4-5,9H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMSTBIVXDIKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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